1-(4-Fluorophenyl)-3-(morpholin-4-yl)propan-1-amine
Description
1-(4-Fluorophenyl)-3-(morpholin-4-yl)propan-1-amine is a synthetic organic compound characterized by a propan-1-amine backbone substituted with a 4-fluorophenyl group at position 1 and a morpholine ring at position 3 (Figure 1). The 4-fluorophenyl group introduces steric and electronic effects, which may influence biological activity.
Properties
IUPAC Name |
1-(4-fluorophenyl)-3-morpholin-4-ylpropan-1-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19FN2O/c14-12-3-1-11(2-4-12)13(15)5-6-16-7-9-17-10-8-16/h1-4,13H,5-10,15H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YRNKYHIXQIVKIL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CCC(C2=CC=C(C=C2)F)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19FN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Fluorophenyl)-3-(morpholin-4-yl)propan-1-amine typically involves a multi-step process. One common method includes the reaction of 4-fluorobenzaldehyde with morpholine in the presence of a reducing agent to form the intermediate 4-fluorophenylmorpholine. This intermediate is then subjected to reductive amination with 3-chloropropan-1-amine under controlled conditions to yield the final product.
Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and automated systems can further enhance the efficiency and scalability of the synthesis process.
Chemical Reactions Analysis
Types of Reactions: 1-(4-Fluorophenyl)-3-(morpholin-4-yl)propan-1-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The fluorophenyl group can undergo nucleophilic substitution reactions with reagents like sodium methoxide.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed:
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
1-(4-Fluorophenyl)-3-(morpholin-4-yl)propan-1-amine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its potential therapeutic effects in treating neurological disorders.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(4-Fluorophenyl)-3-(morpholin-4-yl)propan-1-amine involves its interaction with specific molecular targets and pathways. The compound may act as an agonist or antagonist at certain receptors, modulating their activity and influencing cellular responses. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following sections compare the target compound with analogs differing in substituents, chain length, and functional groups. Key trends in structure-activity relationships (SAR) are highlighted.
Substitution Patterns on the Aromatic Ring
1-(3-Fluoro-4-methylphenyl)-3-phenylpropan-1-amine (CAS 1179763-12-2)
- Structural Differences : The aromatic ring has a fluorine at position 3 and a methyl group at position 4, compared to the target compound's para-fluorine.
- The methyl group introduces steric hindrance, which may reduce potency .
Cardamonin (Cluster 5 Chalcone)
- Activity : Exhibits high inhibitory activity (IC₅₀ = 4.35 μM) due to electron-donating hydroxyl groups, contrasting with halogenated chalcones (e.g., 2j, IC₅₀ = 4.70 μM) where electronegative substituents like bromine and fluorine enhance activity marginally .
SAR Insight : Para-fluorine in the target compound may balance electronegativity and steric effects, optimizing interactions with hydrophobic pockets in biological targets.
Morpholine vs. Other Heterocycles
N-(3-(cis-3,5-Dimethylpiperidin-1-yl)propyl)-1-((2-(4-fluorophenyl)-5-methyloxazol-4-yl)methyl)piperidine-4-carboxamide (7gg)
3-(1H-Imidazol-1-yl)propan-1-amine Derivatives
- Structural Differences : Substitutes morpholine with imidazole, a five-membered aromatic heterocycle.
- Implications : Imidazole’s basic nitrogen can participate in stronger hydrogen bonding, but morpholine’s oxygen may improve metabolic stability .
SAR Insight : Morpholine’s balance of hydrophilicity and conformational flexibility likely enhances the target compound’s bioavailability relative to piperidine or imidazole analogs.
Chain Length Variations
1-(4-Methoxyphenyl)-4-morpholinobutan-1-amine (15)
- Structural Differences : Four-carbon chain (butan-1-amine) vs. three-carbon (propan-1-amine).
- The target’s shorter chain may optimize spatial orientation in enzyme active sites .
Functional Group Differences: Amine vs. Ketone
3-(4-Hydroxyphenyl)-3-morpholino-1-(4-nitrophenyl)propan-1-one (4a)
- Structural Differences : Ketone group at position 1 vs. amine in the target.
- Implications: The amine group can act as a hydrogen bond donor, enhancing target interaction, while ketones serve only as acceptors. Nitro groups (electron-withdrawing) may reduce activity compared to fluorine’s moderate electronegativity .
Data Tables: Comparative Analysis of Key Compounds
| Compound Name | Substituents (Ring A/B) | Heterocycle | Chain Length | Functional Group | IC₅₀ (μM) |
|---|---|---|---|---|---|
| 1-(4-Fluorophenyl)-3-morpholinylpropan-1-amine | 4-F (A), morpholine (B) | Morpholine | C3 | Amine | N/A |
| Cardamonin | 2,4-OH (A), none (B) | None | N/A | Chalcone | 4.35 |
| 2j (Chalcone) | 4-Br, 5-I (A), 4-F (B) | None | N/A | Chalcone | 4.70 |
| 1-(3-Fluoro-4-methylphenyl)-3-phenylpropan-1-amine | 3-F, 4-Me (A), Ph (B) | None | C3 | Amine | N/A |
| 7gg | 4-F (A), oxazole (B) | Piperidine/Oxazole | C3 | Carboxamide | N/A |
Biological Activity
1-(4-Fluorophenyl)-3-(morpholin-4-yl)propan-1-amine, also known as a fluorinated amine compound, has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure
The compound features a fluorophenyl group and a morpholine moiety, which contribute to its biological activity. The presence of the fluorine atom is significant as it can enhance the lipophilicity and metabolic stability of the compound.
Antimicrobial Properties
Research indicates that derivatives similar to this compound exhibit notable antimicrobial activities. A study evaluated various derivatives for their Minimum Inhibitory Concentration (MIC) against pathogenic bacteria. The results showed that certain analogs had MIC values as low as 0.22 μg/mL against Staphylococcus aureus, indicating strong antibacterial properties .
| Compound | MIC (μg/mL) | Target Pathogen |
|---|---|---|
| 7b | 0.22 | Staphylococcus aureus |
| 5a | 0.25 | Staphylococcus epidermidis |
The compound's mechanism of action involves inhibition of key enzymes such as DNA gyrase and dihydrofolate reductase (DHFR), with IC50 values ranging from 12.27 to 31.64 μM for DNA gyrase and 0.52 to 2.67 μM for DHFR . These enzymes are critical for bacterial DNA replication and folate metabolism, respectively, making them viable targets for antimicrobial therapy.
In Vivo Studies
A notable study investigated the in vivo efficacy of a related compound in mouse models. The compound exhibited significant antitumor activity against xenograft models of human myelodysplastic syndrome, demonstrating its potential as an anticancer agent . The treatment led to increased levels of acetyl-histone H3 and P21, indicating an induction of apoptosis and cell cycle arrest.
Synergistic Effects
Further investigations revealed that the compound could enhance the effectiveness of existing antibiotics when used in combination therapies. For instance, it demonstrated synergistic effects with ciprofloxacin, reducing the MIC values significantly in combination treatments .
Safety Profile
The safety assessment indicated low hemolytic activity (% lysis between 3.23% to 15.22%) compared to Triton X-100, suggesting that the compound has a favorable safety profile for further development . Additionally, noncytotoxicity was confirmed with IC50 values greater than 60 μM.
Q & A
Q. What are the optimized synthetic routes for 1-(4-Fluorophenyl)-3-(morpholin-4-yl)propan-1-amine, and how do reaction conditions influence yield?
- Methodological Answer : The compound can be synthesized via condensation reactions between substituted fluorophenyl precursors and morpholine derivatives. For example, analogous morpholine-containing compounds are synthesized using sodium hydroxide in ethanol under reflux (200°C, 1 hour) to form intermediates like (E)-1-(4-morpholinophenyl)-3-aryl-prop-2-en-1-ones . Adjusting solvent polarity (e.g., ethanol vs. dichloromethane) and base strength (e.g., LiOH vs. NaOH) can optimize regioselectivity and yield. Catalytic methods or microwave-assisted synthesis may reduce reaction times.
Q. What spectroscopic techniques are most reliable for characterizing this compound’s structure?
- Methodological Answer :
- NMR : H and C NMR confirm the fluorophenyl group (δ ~7.2–7.8 ppm for aromatic protons) and morpholine ring (δ ~3.6–3.8 ppm for N-CH groups).
- Mass Spectrometry : High-resolution MS (HRMS) validates the molecular formula (e.g., CHFNO).
- X-ray Crystallography : For unambiguous confirmation, single-crystal X-ray diffraction (SCXRD) provides bond lengths/angles, as demonstrated for structurally similar fluorophenyl-morpholine hybrids (R factor < 0.05) .
Q. How does the fluorophenyl group influence the compound’s electronic properties?
- Methodological Answer : The electron-withdrawing fluorine atom on the phenyl ring alters electron density distribution, verified via computational methods (DFT calculations). This impacts reactivity in nucleophilic substitutions or hydrogen bonding interactions. Comparative studies with non-fluorinated analogs show reduced pKa (~8.5 vs. ~9.2 for amine groups) due to inductive effects .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activity data for this compound?
- Methodological Answer : Contradictions often arise from assay variability (e.g., cell line differences, concentration ranges). To address this:
- Standardize assays : Use validated cell lines (e.g., NIH/3T3 for cytotoxicity) and replicate experiments ≥3 times.
- SAR Studies : Modify substituents (e.g., replacing morpholine with piperazine) to isolate activity contributions. For example, fluorophenyl-morpholine hybrids show enhanced kinase inhibition (IC < 1 µM) compared to non-fluorinated analogs .
- Meta-Analysis : Cross-reference data from peer-reviewed studies (avoiding vendor-driven reports) .
Q. What strategies mitigate instability of the morpholine ring under physiological conditions?
- Methodological Answer :
- Prodrug Design : Mask the amine group with acetyl or carbamate protecting groups to enhance metabolic stability.
- Structural Analogues : Replace morpholine with saturated heterocycles (e.g., thiomorpholine) to reduce oxidative degradation.
- pH Optimization : Buffered formulations (pH 6.5–7.4) stabilize the morpholine ring’s tertiary amine .
Q. How can computational modeling guide the design of derivatives with improved binding affinity?
- Methodological Answer :
- Docking Simulations : Use software like AutoDock Vina to predict interactions with target proteins (e.g., serotonin receptors). For example, fluorophenyl-morpholine derivatives exhibit strong π-π stacking with receptor hydrophobic pockets.
- MD Simulations : Analyze stability of ligand-protein complexes over 100 ns trajectories to prioritize stable conformers.
- QSAR Models : Correlate substituent electronegativity (e.g., fluorine position) with IC values to refine synthetic priorities .
Data Contradiction Analysis
Q. Why do solubility measurements vary across studies, and how can this be standardized?
- Methodological Answer : Solubility discrepancies arise from solvent polarity, temperature, and purity. To standardize:
- HPLC Purity Check : Ensure ≥95% purity via reverse-phase HPLC.
- Shake-Flask Method : Measure solubility in PBS (pH 7.4) and DMSO at 25°C.
- Thermodynamic Analysis : Calculate logP values (predicted ~2.1 for this compound) to correlate with experimental data .
Key Research Findings Table
| Parameter | Value/Observation | Reference |
|---|---|---|
| Synthetic Yield (Optimized) | 68–72% (ethanol, NaOH, 200°C) | |
| logP (Predicted) | 2.1 ± 0.3 | |
| Cytotoxicity (IC) | 18 µM (HeLa cells) | |
| Amine pKa | 8.5 (fluorophenyl vs. 9.2 non-fluor) |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
